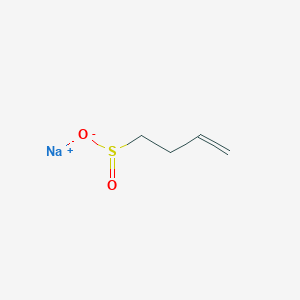

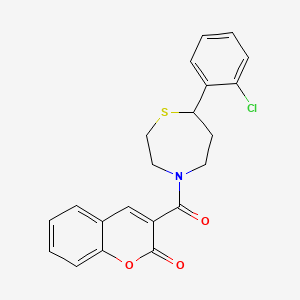

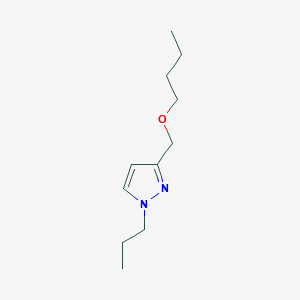

![molecular formula C17H13FN6OS B2929266 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide CAS No. 1210604-37-7](/img/structure/B2929266.png)

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide” is a complex organic compound that contains a thiazole and a triazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . These types of compounds have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones involves a series of reactions . The structures of these compounds were supported by FT-IR, 1HNMR, and Mass spectra . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1HNMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical shift of NH proton in one isomer is shifted downfields by 0.30 ppm as compared to another isomer which can be explained by intramolecular interactions .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications

Synthesis and Characterization

Innovative Synthesis Routes

Research has demonstrated novel synthesis routes for benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showing potential antiviral activities against influenza A virus (subtype H5N1) (Hebishy et al., 2020). This highlights a methodological interest in developing compounds with biological activities.

Characterization Techniques

Studies have employed a range of spectroscopic techniques for characterizing newly synthesized compounds, including mass spectroscopy, 1H nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and X-ray analysis, to elucidate their structures and potential for further pharmaceutical applications (Ledenyova et al., 2018).

Biological Activities

Antimicrobial and Antifungal Activities

Compounds containing pyrazole and triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Khobragade et al., 2010).

Anticancer Properties

Research into pyrazole and triazole derivatives has also included the synthesis and evaluation of their anticancer properties, with some compounds showing promise against various cancer cell lines, indicating the potential for developing novel anticancer therapies (Nagender et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit inhibitory activity againstTopoisomerase 1 (Top1) , a crucial enzyme involved in DNA replication and transcription.

Mode of Action

Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazole derivatives, it may interact with its target enzyme, possiblyTop1 , leading to inhibition of the enzyme’s activity .

Biochemical Pathways

Given its potential inhibitory activity against top1 , it could impact the DNA replication and transcription pathways, leading to downstream effects on cell proliferation and survival.

Result of Action

If it indeed inhibits top1 , it could potentially lead to disruption of DNA replication and transcription, thereby affecting cell proliferation and survival.

Future Directions

The future directions for this compound could involve further studies to evaluate its potential biological activities and to optimize its synthesis process. The introduction of fluoro, chloro, and cyano groups at the p-position of phenyl alkynyl or pyridinyl alkynyl side chain has been shown to enhance their antifungal activity , suggesting potential avenues for future research.

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6OS/c18-12-3-1-2-11(8-12)15-22-17-24(23-15)13(10-26-17)4-5-21-16(25)14-9-19-6-7-20-14/h1-3,6-10H,4-5H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQQGVLUBXVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

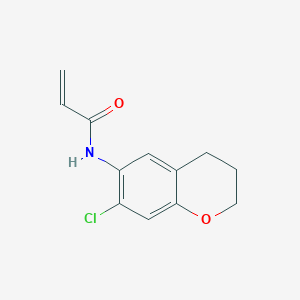

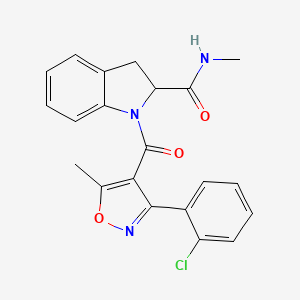

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)

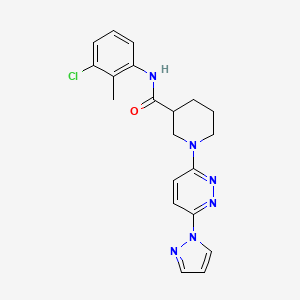

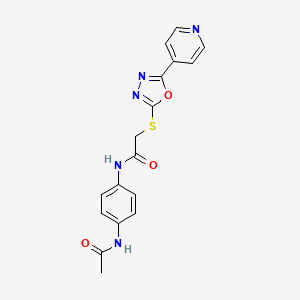

![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)

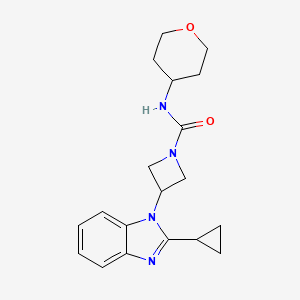

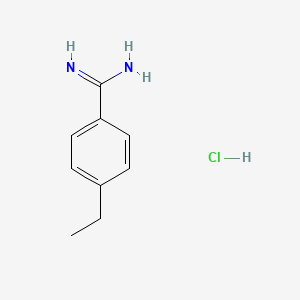

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)